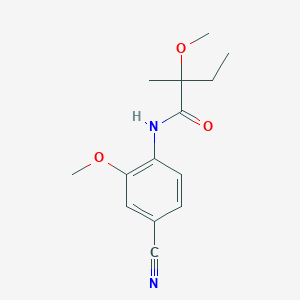![molecular formula C10H13NO4 B6633151 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid](/img/structure/B6633151.png)
2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid, also known as EFCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFCA is a derivative of furan, which is a heterocyclic organic compound that is widely used in the chemical industry. EFCA has been synthesized using various methods and has been studied for its mechanism of action and biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid is not well understood, but it is believed to act by inhibiting the synthesis of bacterial cell walls. 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid has been shown to inhibit the growth of various bacteria such as Staphylococcus aureus and Escherichia coli. 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid has also been shown to inhibit the growth of various fungi such as Candida albicans and Aspergillus fumigatus.
Biochemical and Physiological Effects:
2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid has been shown to exhibit low toxicity in vitro and in vivo studies. 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid has been shown to have no significant effect on the viability of various cell lines such as HeLa and HepG2 cells. 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid has also been shown to have no significant effect on the body weight and organ weight of mice in acute toxicity studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid is its low toxicity, which makes it a suitable candidate for in vitro and in vivo studies. 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid is also relatively easy to synthesize using the method described above. However, one of the limitations of 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid has the potential to be developed into a new class of antibiotics due to its antibacterial and antifungal activities. Further studies are needed to elucidate the mechanism of action of 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid and to optimize its efficacy and bioavailability. 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid can also be used as a building block in the synthesis of new compounds with potential applications in various fields such as drug discovery and material science.
Méthodes De Synthèse
2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid can be synthesized using various methods, but the most common method involves the reaction between 2-ethylfuran-3-carboxylic acid and N-(tert-butoxycarbonyl)-L-aspartic acid β-lactone. The reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is then purified using column chromatography to obtain pure 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid.
Applications De Recherche Scientifique
2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid has been studied for its potential applications in various fields such as drug discovery, material science, and chemical synthesis. 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid has been shown to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics. 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid has also been used as a building block in the synthesis of various compounds such as peptides and amino acids. In addition, 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid has been studied for its potential application in the development of new materials such as polymers and coatings.
Propriétés
IUPAC Name |
2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-3-8-7(4-5-15-8)9(12)11-6(2)10(13)14/h4-6H,3H2,1-2H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZURRSHDCLXCDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CO1)C(=O)NC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-amino-2-chloro-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridine-4-carboxamide](/img/structure/B6633086.png)
![8-[(6-Methoxypyridin-3-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633091.png)

![(1S,2R)-2-[methyl-(4-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6633102.png)
![(1S,3R)-3-[(3-sulfamoylphenyl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B6633111.png)
![6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid](/img/structure/B6633127.png)
![1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one](/img/structure/B6633131.png)
![2-[4-(aminomethyl)triazol-1-yl]-N-[(1-methylcyclohexyl)methyl]acetamide](/img/structure/B6633143.png)



![2-ethyl-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B6633169.png)